
6-(2-Chloro-4-methylphenyl)pyridin-3-ol
Overview
Description
6-(2-Chloro-4-methylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 2-chloro-4-methylphenylboronic acid with 3-hydroxypyridine . The reaction typically requires a base such as potassium carbonate and a solvent like toluene, under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production rates and quality control.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 6-(2-Chloro-4-methylphenyl)pyridin-3-one.
Reduction: Formation of 6-(2-Methylphenyl)pyridin-3-ol.
Substitution: Formation of 6-(2-Amino-4-methylphenyl)pyridin-3-ol or 6-(2-Thio-4-methylphenyl)pyridin-3-ol.
Scientific Research Applications
6-(2-Chloro-4-methylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloro-4-fluorophenyl)pyridin-3-ol
- 6-(2-Chloro-4-methoxyphenyl)pyridin-3-ol
- 6-(2-Chloro-4-nitrophenyl)pyridin-3-ol
Uniqueness
6-(2-Chloro-4-methylphenyl)pyridin-3-ol is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2-Chloro-4-methylphenyl)pyridin-3-ol, and what challenges arise during its purification?
The synthesis typically involves coupling reactions between substituted pyridine precursors and halogenated aryl groups. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the 2-chloro-4-methylphenyl group to the pyridine ring.
- Hydroxyl group introduction via hydrolysis of protected intermediates (e.g., benzyl ethers) using catalytic hydrogenation or acidic conditions.
Challenges include controlling regioselectivity during coupling and minimizing side reactions from the chloro and methyl substituents. Purification often requires column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to separate polar byproducts.
Q. How do the functional groups in this compound influence its reactivity and solubility?
- Hydroxyl group (-OH) : Enhances polarity and solubility in polar solvents (e.g., methanol, DMSO). It participates in hydrogen bonding, critical for interactions with biological targets.
- Chloro and methyl groups : Increase hydrophobicity, improving membrane permeability in biological assays. The chloro group also enables further functionalization via nucleophilic substitution .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., aromatic proton splitting patterns).
- IR Spectroscopy : Detects O-H stretches (~3200 cm<sup>-1</sup>) and C-Cl stretches (~550 cm<sup>-1</sup>).
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 235.06) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Temperature control : Lower temperatures (0–5°C) during coupling steps reduce side-product formation.
- Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 catalysts enhance Suzuki-Miyaura coupling efficiency.
- Solvent optimization : Use of anhydrous DMF or THF minimizes hydrolysis of intermediates. Yields >75% are achievable with rigorous exclusion of moisture.
Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives like this compound?
- Twin refinement : Employ SHELXL’s twin law (e.g., BASF parameter) to model twinned crystals, common in halogenated aromatics due to stacking interactions.
- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å), critical for distinguishing Cl and CH3 groups in electron density maps .
Q. How does the substitution pattern (2-chloro vs. 3-chloro) on the phenyl ring affect biological activity in pyridine derivatives?
A comparative SAR study reveals:
Q. What computational methods predict the interaction of this compound with biological targets?
- Docking simulations (AutoDock Vina) : Model interactions with receptors (e.g., COX-2) using flexible ligand settings and scoring functions (e.g., MM/GBSA).
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg120, Tyr355) for hydrogen bonding.
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyridine derivatives?
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity).
- Control experiments : Verify compound purity via HPLC (>95%) to rule out impurity-driven artifacts.
- Structural validation : Re-evaluate stereochemistry via X-ray crystallography if activity varies unexpectedly .
Q. Methodological Recommendations
Properties
IUPAC Name |
6-(2-chloro-4-methylphenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARXQQDBIRGILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692581 | |
Record name | 6-(2-Chloro-4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-15-1 | |
Record name | 6-(2-Chloro-4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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